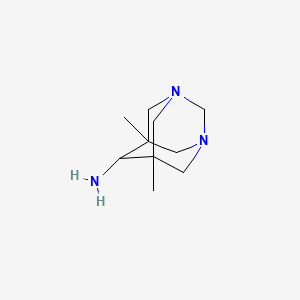6-Amino-5,7-dimethyl-1,3-diazaadamantane
CAS No.: 125658-08-4
Cat. No.: VC4240648
Molecular Formula: C10H19N3
Molecular Weight: 181.283
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 125658-08-4 |
|---|---|
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.283 |
| IUPAC Name | 5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
| Standard InChI | InChI=1S/C10H19N3/c1-9-3-12-5-10(2,8(9)11)6-13(4-9)7-12/h8H,3-7,11H2,1-2H3 |
| Standard InChI Key | BUCSFUAMLHKDLP-UHFFFAOYSA-N |
| SMILES | CC12CN3CC(C1N)(CN(C2)C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Amino-5,7-dimethyl-1,3-diazaadamantane features a tricyclic adamantane-like core with two nitrogen atoms at the 1- and 3-positions (Figure 1). The 5- and 7-positions are substituted with methyl groups, while the 6-position hosts an amino group. This arrangement creates a rigid, three-dimensional structure that enhances binding affinity to biological targets .
Table 1: Physicochemical Properties of 6-Amino-5,7-dimethyl-1,3-diazaadamantane
| Property | Value |
|---|---|
| CAS No. | 125658-08-4 |
| Molecular Formula | C₁₀H₁₉N₃ |
| Molecular Weight | 181.283 g/mol |
| IUPAC Name | 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-amine |
| SMILES | CC12CN3CC(C1N)(CN(C2)C3)C |
| InChIKey | BUCSFUAMLHKDLP-UHFFFAOYSA-N |
The compound’s solubility remains poorly characterized, though its structural analogs exhibit moderate solubility in polar organic solvents.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-amino-5,7-dimethyl-1,3-diazaadamantane typically involves multi-step reactions starting from hexamethylenetetramine (urotropine) and ketones via Mannich-type condensations . A representative pathway includes:
-
Condensation Reaction: Urotropine reacts with dimethyl ketones (e.g., acetone) under acidic conditions to form a diazaadamantane backbone.
-
Functionalization: The 6-keto intermediate undergoes reductive amination to introduce the amino group .
Key Reaction
This method yields the target compound with purities >95% after crystallization .
Industrial-Scale Production
While laboratory-scale synthesis is well-established, industrial production faces challenges in optimizing yield and minimizing byproducts. Current protocols emphasize:
-
Catalyst Optimization: Acidic resins improve reaction efficiency .
-
Green Chemistry: Solvent-free conditions reduce environmental impact .
Pharmacological Profile
Antimicrobial Activity
6-Amino-5,7-dimethyl-1,3-diazaadamantane demonstrates moderate antibacterial effects against gram-positive bacteria, particularly Staphylococcus aureus . In murine models of staphylococcal infection, the compound prolonged survival by 20–30% at doses of 800–1,500 mg/kg, though it was less potent than nitroquinoline controls .
Table 2: Antimicrobial Efficacy Against S. aureus 209p
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| 6-Amino-5,7-dimethyl-1,3-diazaadamantane | 10–13 | 67 |
| 5-Nitro-8-hydroxyquinoline (Control) | 20–28 | 14 |
The mechanism of action may involve disruption of bacterial membrane integrity, though further studies are needed .
Research Applications and Future Directions
Drug Development
The compound’s rigid scaffold makes it a promising candidate for:
-
Antibacterial Agents: Structural modifications could enhance potency .
-
Neurological Therapeutics: Analogous adamantane derivatives (e.g., memantine) are NMDA receptor antagonists.
Material Science
Diazaadamantanes’ thermal stability (>300°C) enables applications in high-performance polymers and coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume